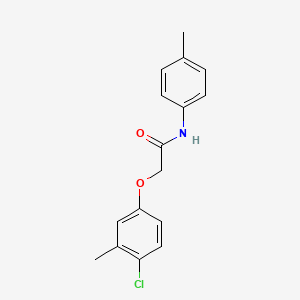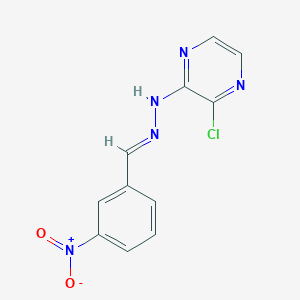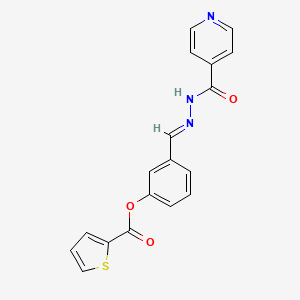![molecular formula C16H19N3O2 B5729425 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of acrylonitrile derivatives, and it has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and proteins in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, this compound has been shown to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological effects. This could lead to the development of more potent and selective this compound derivatives for drug discovery. Another potential direction is to investigate its potential applications in organic electronics and optoelectronics. This could lead to the development of new materials with unique electronic properties for various applications. Finally, further studies are needed to evaluate the safety and toxicity of this compound, which is essential for its potential use in clinical applications.
Métodos De Síntesis
The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile involves the reaction of 4-(dimethylamino)benzaldehyde with 4-morpholinecarboxylic acid to form the corresponding imine intermediate. The imine intermediate is then reacted with acrylonitrile to produce this compound. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential applications in organic electronics and optoelectronics due to its unique electronic properties.
Propiedades
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18(2)15-5-3-13(4-6-15)11-14(12-17)16(20)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKFKBTENQBOP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)




![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)



